Benzyl methanesulfonate

Description

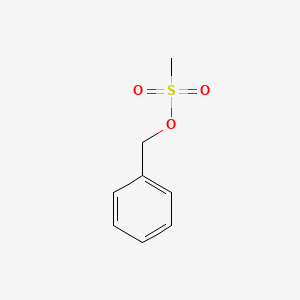

Structure

3D Structure

Properties

IUPAC Name |

benzyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204362 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-06-5 | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Benzyl Methanesulfonate in Modern Synthesis

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl Methanesulfonate

This compound, also known as benzyl mesylate, is an organic ester with the chemical formula C₈H₁₀O₃S.[1][2] It belongs to the sulfonate ester class of compounds, which are distinguished by the presence of a methanesulfonate group (-SO₃CH₃). This functional group is central to the molecule's utility in chemical synthesis. The methanesulfonate anion is an exceptionally stable, and therefore excellent, leaving group in nucleophilic substitution reactions.[3][4] This inherent reactivity makes this compound a powerful reagent for introducing the benzyl group—a common structural motif in pharmaceuticals and other complex organic molecules—onto a variety of substrates.

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in organic synthesis and drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically encountered as a light yellow oil under standard conditions.[5]

Structural and Molecular Data

The structure consists of a benzyl group (C₆H₅CH₂-) attached to the oxygen atom of a methanesulfonate group (CH₃SO₃-). This arrangement is key to its function as a potent benzylic alkylating agent.

Caption: Generalized Sₙ2 reaction mechanism for benzylation.

This reactivity makes it a valuable tool for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). [6]

Synthesis Protocol

This compound is readily synthesized in the laboratory from commercially available starting materials. The most common method involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. [5]

Experimental Workflow

The following protocol is adapted from a standard literature procedure. [5]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Reagents and Equipment:

-

Benzyl alcohol (1.2 moles)

-

Triethylamine (1.8 moles)

-

Methanesulfonyl chloride (1.31 moles)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Reaction vessel equipped with a stirrer and dropping funnel, under a nitrogen atmosphere

-

Ice-water-acetone bath

Procedure:

-

Initial Setup: In a suitable reaction vessel under a nitrogen atmosphere, combine dichloromethane (1.4 L), benzyl alcohol (129.6 g, 1.2 moles), and triethylamine (182 g, 1.8 moles). [5]2. Cooling: Stir the mixture and cool it to -5 °C using an ice-water-acetone bath. The use of low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Addition of Mesyl Chloride: Prepare a solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 mL of dichloromethane. Add this solution dropwise to the reaction mixture over approximately 49 minutes, ensuring the internal temperature is maintained between -5 °C and 2 °C. [5]Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the esterification to completion.

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2 °C. [5]5. Workup - Quenching: Dilute the reaction by adding 500 mL of water, pre-cooled to 5 °C. This step quenches any remaining reactive species.

-

Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with 500 mL portions of cold water to remove triethylamine hydrochloride and other water-soluble impurities. [5]7. Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and evaporate the solvent under reduced pressure. [5]8. Product: The final product is obtained as a light yellow oil with an approximate yield of 85%. [5]The product should be stored under refrigeration until further use.

Self-Validation: The success of the synthesis is confirmed by characterization. The reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 2.9 (singlet, 3H, -CH₃), 5.2 (singlet, 2H, -CH₂-), and 7.4 (multiplet, 5H, aromatic protons). [5]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized this compound.

-

¹H NMR: As noted in the synthesis protocol, the proton NMR spectrum provides clear, diagnostic signals for the methyl, benzyl methylene, and phenyl protons. [5][7]* ¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon framework of the molecule. [2]* Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong bands associated with the sulfonate group (S=O stretching) are typically observed in the regions of 1350-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). [8][9]

Safety, Handling, and Storage

As a potent alkylating agent, this compound must be handled with appropriate safety precautions. Alkylating agents as a class are known to be potentially carcinogenic and mutagenic because of their ability to modify DNA. [10][11][12]

-

Handling: Use this chemical only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13]Avoid inhalation of vapors and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry place. [1]For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly effective and versatile reagent for benzylation in organic synthesis. Its reactivity is underpinned by the exceptional leaving group ability of the methanesulfonate moiety. The straightforward synthesis from common laboratory chemicals, coupled with its potent alkylating power, ensures its continued importance in the construction of complex molecules, particularly within the field of drug discovery and development. Proper understanding of its properties, reactivity, and handling procedures is essential for its safe and successful application in research.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. drugs.com [drugs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Benzyl Methanesulfonate from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl Methanesulfonate in Organic Synthesis

This compound (BnOMs) is a crucial intermediate in organic synthesis, primarily utilized as a potent benzylic electrophile. Its utility stems from the excellent leaving group ability of the mesylate anion, facilitating a wide range of nucleophilic substitution reactions. This attribute makes it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The benzyl group serves as a common protecting group for alcohols and amines, and this compound provides a reliable method for its introduction. This guide offers a comprehensive overview of the synthesis of this compound from benzyl alcohol, delving into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

Core Synthesis: Reaction Mechanism and Stoichiometry

The synthesis of this compound from benzyl alcohol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol oxygen of benzyl alcohol acts as the nucleophile, attacking the electrophilic sulfur atom.

Reaction:

C₆H₅CH₂OH + CH₃SO₂Cl → C₆H₅CH₂OSO₂CH₃ + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1] The base serves a critical role in neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1] The removal of HCl is essential to drive the reaction equilibrium towards the formation of the desired product and to prevent potential acid-catalyzed side reactions.

Mechanistic Insights

The reaction mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the electron-deficient sulfur atom of methanesulfonyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated this compound. The base then deprotonates this species to yield the final product and the corresponding ammonium salt.

The use of a tertiary amine base like triethylamine is favored as it does not compete with the alcohol as a nucleophile.[1]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Benzyl Alcohol | 108.14 | 129.6 g | 1.2 | 1.0 |

| Methanesulfonyl Chloride | 114.55 | 150 g | 1.31 | 1.09 |

| Triethylamine | 101.19 | 182 g | 1.8 | 1.5 |

| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |

| Water | 18.02 | As needed | - | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - | - |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, combine benzyl alcohol (129.6 g, 1.2 moles), triethylamine (182 g, 1.8 moles), and methylene chloride (1.4 L).[2]

-

Cooling: Stir the mixture under a nitrogen atmosphere and cool it to -5°C using an ice-water-acetone bath.[2]

-

Addition of Methanesulfonyl Chloride: Prepare a solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 ml of methylene chloride.[2] Add this solution dropwise to the reaction mixture over a period of 49 minutes, ensuring the temperature is maintained between -5°C and 2°C.[2]

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-2°C.[2]

-

Workup - Quenching and Extraction: Dilute the reaction mixture with 500 ml of water, precooled to 5°C.[2] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Workup - Washing: Wash the organic layer twice with 500 ml portions of cold water.[2]

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[2]

Expected Yield: This protocol typically yields approximately 190 g (85%) of this compound as a light yellow oil.[2]

Safety Precautions: Handling Hazardous Reagents

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Methanesulfonyl Chloride (MsCl): This reagent is highly corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled.[3] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[3] Always handle methanesulfonyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of skin contact, immediately wash the affected area with plenty of water.[5]

-

This compound: While less acutely hazardous than MsCl, the product should also be handled with care. Avoid contact with skin and eyes.

-

Triethylamine and Dichloromethane: Both are volatile and flammable. Work in a well-ventilated area and avoid sources of ignition.

Emergency Procedures:

-

Spills: For small spills of methanesulfonyl chloride, absorb the material with an inert absorbent like vermiculite and dispose of it as hazardous waste.[4] For larger spills, evacuate the area and follow emergency procedures.[4]

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use a heavy water stream as methanesulfonyl chloride reacts with water.[5]

Purification and Characterization

The crude this compound obtained after workup is often of sufficient purity for many applications. However, if higher purity is required, purification can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the product. The expected signals for this compound in CDCl₃ are:

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the product. A typical developing solvent system is dichloromethane, in which this compound has an Rf value of approximately 0.75.[2]

Conclusion: A Reliable and Versatile Synthetic Method

The synthesis of this compound from benzyl alcohol using methanesulfonyl chloride and a tertiary amine base is a robust and high-yielding method. The procedure is straightforward and can be readily scaled for laboratory and industrial applications. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently prepare this versatile reagent for its numerous applications in organic synthesis, particularly in the development of novel therapeutic agents. The key to a successful synthesis lies in the careful control of the reaction temperature and the effective neutralization of the HCl byproduct.

References

-

PrepChem. Synthesis of this compound. [Link]

- Google Patents.

-

American Molecules. Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. [Link]

-

Horiazon Chemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

-

Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

PubChem. Benzyl mesylate | C8H10O3S. [Link]

Sources

Benzyl methanesulfonate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Benzyl Methanesulfonate

Abstract

This compound (BMS), a monofunctional alkylating agent, serves as a critical tool in molecular biology and toxicology research. Its well-defined chemical reactivity and potent genotoxic effects make it an archetypal compound for investigating the intricate cellular responses to DNA damage. This guide provides a comprehensive overview of the chemical and biological mechanisms of action of BMS. We will dissect its reactivity through the lens of nucleophilic substitution, trace its journey to the nuclear DNA, and delineate the subsequent cellular signaling cascades, including DNA repair, cell cycle arrest, and apoptosis. Furthermore, this document furnishes detailed, field-tested protocols for researchers to quantitatively assess its biological effects, bridging theoretical knowledge with practical application.

Introduction: The Profile of a Prototypical Alkylating Agent

Alkylating agents are a cornerstone of cancer chemotherapy and a subject of intense toxicological scrutiny due to their ability to covalently modify cellular macromolecules.[1][2] These compounds react with electron-rich (nucleophilic) sites, with the most critical target being the deoxyribonucleic acid (DNA).[3] this compound (CAS 55791-06-5), also known as benzyl mesylate, is a potent monofunctional alkylating agent.[4][5] This means it possesses a single reactive center capable of forming one covalent bond with a biological target. Unlike bifunctional agents which can cross-link DNA strands, BMS introduces single alkyl (in this case, benzyl) adducts.[1] This specific mode of action makes it an invaluable research compound for elucidating the cellular mechanisms that respond to and repair single-base DNA damage, a frequent challenge to genomic integrity.[4][6] Its study is also highly relevant in the pharmaceutical industry, where methanesulfonate salts are common, and the potential for the formation of genotoxic methanesulfonate ester impurities is a significant safety concern.[7][8]

The Chemical Mechanism: A Study in Nucleophilic Substitution

The biological activity of this compound is a direct consequence of its chemical structure and reactivity. The core of its action lies in the transfer of its benzyl group to a nucleophile, a reaction facilitated by the excellent leaving group potential of the methanesulfonate (mesylate) anion.

The S\textsubscript{N}2 Reaction Pathway

This compound primarily reacts via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[4][9] This is a single, concerted step where an incoming nucleophile attacks the electrophilic benzylic carbon, and the methanesulfonate leaving group departs simultaneously.[9] The reaction rate is dependent on the concentration of both the BMS substrate and the attacking nucleophile.[10]

An alternative unimolecular (S\textsubscript{N}1) pathway, which involves the initial formation of a benzyl carbocation intermediate, is generally disfavored.[9] This is because any electron-withdrawing substituents on the benzene ring would destabilize this positively charged intermediate, making the S\textsubscript{N}2 pathway the more kinetically favorable route.[9]

Caption: S\textsubscript{N}2 reaction of this compound with a nucleophile (Nu:⁻).

The Biological Mechanism: DNA as the Primary Target

Upon entering a biological system, the high reactivity of this compound leads it to interact with a variety of cellular nucleophiles. However, its most consequential target, leading to its genotoxic and cytotoxic effects, is the cell's genetic blueprint: DNA.[11]

Formation of DNA Adducts

The nitrogen and oxygen atoms within the purine and pyrimidine bases of DNA are electron-rich and serve as prime targets for alkylation by BMS.[11] The primary sites of benzylation include:

-

N7-guanine: This is often the most nucleophilic and accessible site on the DNA helix, making 7-benzylguanine a major adduct.[3][11]

-

O6-guanine: Alkylation at this position is particularly pernicious. O6-benzylguanine is a highly mutagenic lesion because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[4][12][13]

-

N3-adenine: 3-benzyladenine is another significant adduct that can block the progression of DNA polymerase, thereby stalling DNA replication.[6][14]

The formation of these bulky benzyl adducts distorts the DNA double helix, interfering with fundamental processes like DNA replication and transcription.[14][15]

Cellular Response to BMS-Induced DNA Damage

The cell possesses a sophisticated network of pathways to counteract the threat posed by DNA alkylation. The presence of BMS-induced adducts triggers a complex signaling cascade aimed at damage repair, cell cycle regulation, and, if necessary, the elimination of the damaged cell.

Caption: Cellular response pathway to this compound-induced DNA damage.

Key steps in this response include:

-

Damage Recognition: Sensor proteins recognize the structural distortion in the DNA caused by the benzyl adducts.

-

DNA Repair Activation: The primary repair pathway for single-base adducts is Base Excision Repair (BER).[16][17] Specialized DNA glycosylases recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct DNA sequence.

-

Replication Stress and Cell Cycle Arrest: If a replication fork encounters an unrepaired adduct, it can stall.[6] This stalling activates signaling kinases like ATR, which in turn phosphorylate downstream targets such as CHK1 to induce an S-phase cell cycle arrest.[6] This pause provides the cell with additional time to repair the damage before resuming replication. Homologous recombination (HR) pathways may be engaged to repair collapsed or stalled replication forks.[14][17]

-

Apoptosis: If the DNA damage is overwhelming and cannot be repaired efficiently, the cell cycle arrest becomes permanent, and the cell is directed to undergo apoptosis.[18] This is a crucial failsafe mechanism to prevent the propagation of cells with heavily damaged genomes.

Experimental Methodologies for Characterization

A thorough understanding of BMS's mechanism requires robust experimental validation. The following protocols provide a framework for investigating its activity in a laboratory setting.

Protocol: Cell Viability/Cytotoxicity Assay using WST-1

This protocol quantifies the dose-dependent effect of BMS on the viability of a chosen cell line, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared BMS dilutions (including a vehicle control with 0.5% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percentage of cell viability against the log of the BMS concentration and fit a dose-response curve to calculate the IC₅₀ value.

Data Presentation:

| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) |

| A549 | Human Lung Carcinoma | 150 |

| MCF-7 | Human Breast Adenocarcinoma | 210 |

| U-251 | Human Glioblastoma | 125 |

| NHDF | Normal Human Dermal Fibroblasts | 450 |

Note: Data are representative and will vary based on experimental conditions.

Protocol: Visualizing DNA Damage with the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide and lysed. Electrophoresis pulls the negatively charged DNA towards the anode. Undamaged DNA remains compact in the nucleoid (the "head"), while fragmented DNA migrates out, forming a "tail." The intensity of the tail relative to the head correlates with the level of DNA damage.

Caption: Experimental workflow for the Comet Assay.

Causality Behind Experimental Choices:

-

Alkaline Conditions (Step 5): The high pH ( >13) denatures the DNA and reveals single-strand breaks and alkali-labile sites (like AP sites from BER), making the assay highly sensitive to the type of damage induced by BMS.

-

Lysis (Step 4): The high salt and detergent buffer removes cellular membranes and most proteins, leaving behind the supercoiled DNA within the nucleoid. This is critical for allowing the DNA to migrate during electrophoresis.

-

Short Treatment (Step 1): A short exposure time is often used to measure the initial DNA damage before it can be extensively repaired by the cell, providing a clearer picture of the compound's direct genotoxic effect.

Conclusion

This compound exemplifies the mechanism of a monofunctional alkylating agent with remarkable clarity. Its action begins with a predictable S\textsubscript{N}2 chemical reaction, leading to the formation of specific, deleterious DNA adducts. This initial chemical insult triggers a highly orchestrated cellular response, balancing DNA repair with cell cycle control and apoptosis to preserve genomic integrity. The study of BMS not only provides fundamental insights into DNA damage and repair but also highlights the critical need for monitoring and controlling such reactive species in pharmaceutical products. The experimental frameworks provided herein offer researchers the tools to further probe these intricate mechanisms and assess the impact of genotoxic agents.

References

-

Jo, M., Gáspár, M., Bánóczi, G., & Farkas, V. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. Retrieved from [Link]

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Teicher, B. A., et al. (1989). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. Retrieved from [Link]

-

Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. National Institutes of Health. Retrieved from [Link]

-

Science.gov. (n.d.). alkylating agents synthesis: Topics by Science.gov. Retrieved from [Link]

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl mesylate. PubChem Compound Database. Retrieved from [Link]

- Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions.

-

National Center for Biotechnology Information. (n.d.). Benzyl mesylate | C8H10O3S | CID 148757. PubChem. Retrieved from [Link]

-

Keglevich, G., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. Retrieved from [Link]

-

S. G., S., & M, P. (2013). a review on genotoxic impurities in drug substances. Indian Journal of Pharmaceutical Science & Research. Retrieved from [Link]

-

Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK. Retrieved from [Link]

-

Vaskovic, A. C., et al. (2004). Relationship Between Base Excision Repair Capacity and DNA Alkylating Agent Sensitivity in Mouse Monocytes. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Major monofunctional alkylating agents associated with the risk of occurrence of t-MN. Retrieved from [Link]

-

Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. PubMed. Retrieved from [Link]

-

National Toxicology Program. (1989). TR-343: Benzyl Alcohol (CASRN 100-51-6) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]

-

Romero, A. M., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:55791-06-5. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

Goth-Goldstein, R., & B. (1986). Monofunctional alkylating agent-induced S-phase-dependent DNA damage. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Alkylating Agents. LiverTox. Retrieved from [Link]

-

Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. PubMed. Retrieved from [Link]

-

Chen, H. J., et al. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monofunctional alkylating agent-induced S-phase-dependent DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsrjournal.com [ijpsrjournal.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 12. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between base excision repair capacity and DNA alkylating agent sensitivity in mouse monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl Methanesulfonate: A Comprehensive Technical Guide for the Modern Researcher

This guide provides an in-depth exploration of benzyl methanesulfonate (BnOMs), a potent alkylating agent, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, practical applications, and the critical safety protocols necessary for its effective and responsible use.

Introduction: The Strategic Advantage of this compound in Alkylation Chemistry

In the landscape of organic synthesis, the introduction of a benzyl group is a frequent and critical transformation. While benzyl halides, such as benzyl bromide, have traditionally been the reagents of choice, this compound offers distinct advantages in terms of reactivity, stability, and handling. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack. This heightened reactivity allows for milder reaction conditions and often leads to cleaner reactions with higher yields.

This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in complex synthetic pathways, particularly within the realm of pharmaceutical development.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is paramount to its successful application.

Table 1: Key Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 55791-05-6[1][2][3][4] |

| Molecular Formula | C₈H₁₀O₃S[1][2][3][4] |

| Molecular Weight | 186.23 g/mol [1][3] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Boiling Point | 341.8 ± 21.0 °C at 760 mmHg[2] |

| Flash Point | 160.5 ± 22.1 °C[2] |

| LogP | 1.21[2] |

The reactivity of this compound is dominated by the electron-withdrawing nature of the mesylate group, which polarizes the C-O bond and makes the benzylic carbon a strong electrophile. This facilitates SN2 reactions with a wide range of nucleophiles.

The SN2 Reaction Mechanism

The primary mechanism through which this compound acts as an alkylating agent is the SN2 (bimolecular nucleophilic substitution) reaction. This is a single-step process where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the mesylate leaving group.

Caption: SN2 reaction mechanism of this compound.

The concerted nature of this mechanism results in an inversion of stereochemistry at the benzylic carbon if it is a chiral center. The rate of the reaction is dependent on the concentration of both the nucleophile and this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine.[5] This reaction is typically carried out in an aprotic solvent like methylene chloride at low temperatures to control the exothermic nature of the reaction.[5]

Laboratory-Scale Synthesis Protocol[5]

Materials:

-

Benzyl alcohol

-

Methanesulfonyl chloride

-

Triethylamine

-

Methylene chloride (anhydrous)

-

Water (deionized)

-

Sodium sulfate or Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous methylene chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation if necessary.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature prevents the formation of side products and decomposition of the desired product.

-

Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture and will hydrolyze, reducing the yield.

Applications in Drug Discovery and Development

This compound is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The benzyl group is often used as a protecting group for alcohols, phenols, and amines due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis.

Role as a Benzylating Agent in API Synthesis

The sulfonyl functional group is a common motif in medicinal chemistry, found in a variety of drugs with anti-inflammatory, antibacterial, and antitumor properties.[6] The introduction of a benzyl group can modulate the lipophilicity and metabolic stability of a drug candidate.[6] For instance, N-benzyl sulfonamides have been investigated as potential agents against pancreatic cancer.[7]

Caption: Workflow for using BnOMs in drug discovery.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

-

It is recommended to store under an inert atmosphere, such as nitrogen.[3]

Comparative Analysis: this compound vs. Benzyl Bromide

While both are effective benzylating agents, there are key differences to consider.

| Feature | This compound | Benzyl Bromide |

| Leaving Group | Mesylate (excellent) | Bromide (good) |

| Reactivity | Generally higher | High, but can be less reactive than the mesylate |

| Stability | More stable and less lachrymatory | Lachrymatory and less stable |

| Byproducts | Methanesulfonic acid/salt (often water-soluble) | Bromide salts |

The higher reactivity of this compound can be advantageous, allowing for milder reaction conditions. However, for some applications, the slightly lower reactivity of benzyl bromide might offer better selectivity.[9] Benzyl bromide is also a known selective alkylator of sulfur nucleophiles like methionine and cysteine.[10]

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications in organic synthesis and drug development. Its high reactivity, coupled with the stability of the mesylate leaving group, often leads to efficient and clean benzylation reactions. By understanding its chemical properties, synthesis, and handling requirements, researchers can effectively leverage this reagent to advance their scientific endeavors. As with any potent chemical, a commitment to safety and proper experimental design is essential for its successful and responsible use.

References

- PrepChem. (n.d.). Synthesis of this compound.

- Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.

- MDPI. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

- ResearchGate. (n.d.). Synthesis of benzyl sulfinates. Reaction conditions: step a) benzyl....

- YouTube. (2022). BENZYL SYNTHESIS. #ncchem.

- National Center for Biotechnology Information. (n.d.). Benzyl mesylate. PubChem.

- Chemsrc. (2025). This compound | CAS#:55791-05-6.

- ChemScene. (n.d.). 55791-05-6 | this compound.

- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).

- Acanthus Research. (n.d.). This compound.

- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.

- Oncohema Key. (2016). Alkylating Agents.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- American Chemical Society. (1985). Changes of selectivity in the reactions of substituted 4-nitrobenzyl sulfonates with nucleophilic reagents.

- PubMed. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue.

- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

- PubMed Central. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.

- PubMed. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer.

- Benchchem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.

- YouTube. (2021). All About Alkylating Agents (like Melphalan, Cytoxan, Busulfan and Treanda) #myeloma.

- Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References.

- PubMed Central. (n.d.). Mechanisms of resistance to alkylating agents.

- National Center for Biotechnology Information. (n.d.). Benzyl methanethiosulfonate. PubChem.

Sources

- 1. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:55791-06-5 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. prepchem.com [prepchem.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

Benzyl methanesulfonate (BMS), a sulfonate ester of benzyl alcohol and methanesulfonic acid, is a compound of significant interest in pharmaceutical development and organic synthesis. Its utility as a key intermediate and its potential presence as a genotoxic impurity necessitate a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their work with this molecule. By elucidating the causality behind experimental choices and grounding our recommendations in authoritative sources, we aim to provide a self-validating system for the safe and effective handling and analysis of this compound.

Physicochemical Properties of this compound

This compound (CAS No: 55791-06-5), also known as benzyl mesylate, is a sulfonate ester with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol [1][2]. At room temperature, it is typically a liquid.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 55791-06-5 | [1] |

| Appearance | Liquid | General Knowledge |

| Storage | -20°C, under nitrogen | [1] |

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental to its application in synthesis, formulation, and analytical testing. The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar benzyl group and a more polar methanesulfonate group.

Qualitative Solubility

Based on its structure and general principles of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. A synthesis procedure for this compound notes its presence in a methylene chloride solution, indicating its solubility in this solvent. General chemical knowledge suggests its miscibility with other polar aprotic and some polar protic solvents.

Quantitative Solubility Data (Predicted)

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | 80.1 | Low | The nonpolar benzyl group limits solubility in highly polar water. |

| Methanol | 32.7 | Soluble | The polarity of methanol is suitable for solvating both the polar and nonpolar portions of the molecule. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a good solvent for compounds with mixed polarity. |

| Isopropanol | 19.9 | Soluble | Its polarity is in a range that should effectively dissolve this compound. |

| Acetonitrile | 37.5 | Soluble | As a polar aprotic solvent, it is expected to be a good solvent. |

| Acetone | 20.7 | Soluble | Its moderate polarity makes it a versatile solvent for many organic compounds. |

| Dichloromethane | 8.9 | Soluble | A common solvent for organic reactions, its lower polarity is still sufficient to dissolve this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, dichloromethane)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a validated quantitative method for this compound

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate sealed flasks. The excess solid ensures that saturation is reached.

-

Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Shake the flasks for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each flask. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Chemical Stability

The stability of this compound is a critical consideration, particularly in the context of pharmaceutical development where degradation products can impact safety and efficacy. As a sulfonate ester, its primary degradation pathway is hydrolysis, which can be influenced by pH and temperature.

Hydrolytic Stability

Hydrolysis of this compound involves the cleavage of the ester bond, yielding benzyl alcohol and methanesulfonic acid. This reaction can be catalyzed by both acid and base.

Caption: Generalized mechanism of this compound hydrolysis.

The rate of hydrolysis is expected to be lowest in the neutral pH range and increase under both acidic and basic conditions. For many sulfonate esters, the rate of hydrolysis is significantly influenced by pH[3].

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation may proceed through hydrolysis if water is present, or through other pathways such as elimination or rearrangement at higher temperatures in the absence of water. The specific decomposition products will depend on the conditions. Studies on related compounds have shown that sonication, which generates localized high temperatures, can lead to the degradation of benzyl alcohol, a potential hydrolysis product of this compound, into benzene and toluene[4].

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The benzyl group in this compound contains a chromophore that can absorb UV light, potentially leading to the formation of radical species and subsequent degradation products. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance[5].

Stability in the Presence of Nucleophiles

This compound is an alkylating agent and is reactive towards nucleophiles. The methanesulfonate group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. The rate of reaction will depend on the strength and concentration of the nucleophile.

Forced Degradation Studies: A Practical Approach

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods[5][6][7][8][9].

Experimental Workflow for Forced Degradation

Caption: A typical experimental workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the specified stress conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl)

-

Temperature: 60 °C

-

Procedure: Mix the BMS stock solution with 0.1 M HCl and heat at 60 °C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH)

-

Temperature: Room Temperature

-

Procedure: Mix the BMS stock solution with 0.1 M NaOH and keep at room temperature. Sample at various time points (e.g., 30 minutes, 1, 2, 4 hours). Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Temperature: Room Temperature

-

Procedure: Mix the BMS stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation (Solid State):

-

Temperature: 80 °C

-

Procedure: Place a known amount of solid this compound in a vial and heat in an oven at 80 °C. At various time points (e.g., 1, 3, 7 days), dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Light Source: As per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps)[5].

-

Procedure: Expose a solution of this compound and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

-

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products[10][11][12]. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic System:

-

Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of compounds with different polarities.

-

Detection: UV detection at a wavelength where this compound and its likely degradation products (e.g., benzyl alcohol) have significant absorbance (e.g., 220 nm or 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Once separated by HPLC, the degradation products need to be identified.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of degradation products, which provides crucial information for structure elucidation[13][14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure determination of isolated degradation products[15].

Genotoxic Potential

Sulfonate esters, including this compound, are a class of compounds that are often considered potentially genotoxic due to their alkylating properties[1]. The primary degradation products, benzyl alcohol and methanesulfonic acid, should also be assessed for their genotoxic potential. Studies have shown that benzyl alcohol can exhibit genotoxic effects at high concentrations in in vitro assays[16][17][18]. Therefore, the formation of these degradation products should be carefully monitored and controlled.

Handling and Storage

Given its potential as a genotoxic alkylating agent and its susceptibility to degradation, proper handling and storage procedures are essential.

-

Storage: this compound should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., nitrogen) to minimize degradation[1].

-

Handling: Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its safe and effective use in research and pharmaceutical development. This guide has provided a comprehensive overview of these critical properties, including predicted solubility, degradation pathways, and detailed experimental protocols for their assessment. By implementing robust analytical methods and appropriate handling procedures, researchers can mitigate risks and ensure the quality and integrity of their work with this important chemical entity.

References

- Demir, E., Kocaoglu, S., & Kaya, B. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology, 48(5), 1239–1242.

-

Publisso. (2018). Benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment. Retrieved from [Link]

-

Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

-

Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Semantic Scholar. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

CONICET Digital. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Retrieved from [Link]

-

ResearchGate. (2015). Development and application of a validated stability-indicating HPLC method for simultaneous determination of granisetron hydrochloride, benzyl alcohol and their main degradation products in parenteral dosage forms. Retrieved from [Link]

-

Sci-Hub. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

-

J-STAGE. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

-

Semantic Scholar. (2018). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1989). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

-

U.S. Pharmacopeia. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

-

University of the Pacific. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]

-

Texas Tech University. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Retrieved from [Link]

-

ResearchGate. (2000). pH-rate profile for the hydrolysis of N-(α-carboxybenzyl) β-sultam 3 in aqueous solution. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119). Retrieved from [Link]

-

Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

University of Rochester. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl mesylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

-

MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

Sources

- 1. future4200.com [future4200.com]

- 2. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmainfo.in [pharmainfo.in]

- 7. pharmasm.com [pharmasm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. validated specific stability-indicating: Topics by Science.gov [science.gov]

- 11. japsonline.com [japsonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. [PDF] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS | Semantic Scholar [semanticscholar.org]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. series.publisso.de [series.publisso.de]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Benzyl Methanesulfonate: Synthesis, Analysis, and Implications as a Process Impurity

This guide provides an in-depth technical overview of benzyl methanesulfonate (BMS), a compound of significant interest to professionals in pharmaceutical research, development, and quality control. From its fundamental physicochemical properties to its synthesis and critical role as a potential genotoxic impurity (PGI), this document offers field-proven insights and validated methodologies. The focus is on the causality behind experimental choices and the establishment of self-validating protocols essential for scientific integrity in a regulated environment.

Core Physicochemical Properties of this compound

This compound, also known as benzyl mesylate, is an ester of methanesulfonic acid and benzyl alcohol.[1][2] Its structure comprises a benzyl group attached to a methanesulfonyl functional group, making it a potent alkylating agent. This reactivity is the primary reason it is monitored and controlled as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [2][3] |

| CAS Number | 55791-06-5 | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzyl mesylate | [1][2] |

| Density | 1.2±0.1 g/cm³ (Predicted) | [5] |

| Boiling Point | 341.8±21.0 °C at 760 mmHg (Predicted) | [5] |

Chemical Structure

The chemical structure of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound (C₈H₁₀O₃S).

Synthesis and Mechanistic Insights

The synthesis of this compound is a straightforward but instructive example of esterification. The most common laboratory-scale preparation involves the reaction of benzyl alcohol with methanesulfonyl chloride.

Expertise in Practice: Causality in Synthesis

The selection of reagents and reaction conditions is critical for achieving high yield and purity. Triethylamine is added as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[6] This is crucial because an acidic environment could promote side reactions involving the benzyl alcohol starting material. The reaction is conducted at a low temperature (-5°C to 2°C) to control the exothermic nature of the reaction and minimize the formation of impurities.[6] Methylene chloride is a common solvent choice due to its inertness and ability to dissolve both the reactants and intermediates.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a standard, reliable synthetic procedure.[6]

-

Reaction Setup: Under a nitrogen atmosphere, combine benzyl alcohol (1.2 moles), triethylamine (1.8 moles), and methylene chloride (1.4 L) in a suitable reaction vessel.

-

Cooling: Cool the stirred mixture to -5°C using an ice-water-acetone bath.

-

Reagent Addition: Prepare a solution of methanesulfonyl chloride (1.31 moles) in methylene chloride (100 ml). Add this solution dropwise to the reaction mixture over approximately 50 minutes, ensuring the internal temperature is maintained between -5°C and 2°C.

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 10 minutes at 0-2°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Rf 0.75 (CH2Cl2)].[6]

-

Workup: Quench the reaction by adding 500 ml of pre-cooled (5°C) water. Separate the organic layer.

-

Purification: Wash the organic layer twice with 500 ml portions of cold water. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

-

Product Isolation: The resulting product is a light yellow oil.[6] For long-term stability, it should be refrigerated until use.

Workflow Visualization: Synthesis Pathway

Caption: Potential formation pathway of BMS as a PGI during API salt formation.

Analytical Methodologies for Trace-Level Detection

Given the low permissible limits for PGIs, highly sensitive and specific analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of sulfonate esters like BMS, which are semi-volatile and can be readily separated by gas chromatography. [7]

Protocol: GC-MS Analysis of this compound in an API Matrix

This protocol outlines a general approach for the quantification of BMS in a drug substance. Method validation would be required for a specific API.

-

Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., Dichloromethane). [1]Perform serial dilutions to create calibration standards ranging from approximately 0.01 µg/mL to 10 µg/mL. [7]2. Sample Preparation: Accurately weigh a known amount of the API (e.g., 100 mg) into a vial. Dissolve the API in a solvent that is immiscible with the extraction solvent (e.g., water, if the API is soluble).

-

Liquid-Liquid Extraction: Add a precise volume of the extraction solvent (e.g., Dichloromethane) to the sample vial. Vortex vigorously for 2-3 minutes to extract the BMS into the organic layer. Centrifuge to ensure complete phase separation.

-

Analysis: Carefully transfer an aliquot of the organic (lower) layer into a GC vial. Inject 1 µL into the GC-MS system.

-

GC-MS Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 50°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

-

MS Detection: Selective Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for BMS (e.g., m/z 91 for the benzyl fragment, and others specific to the parent molecule).

-

-

Quantification: Construct a calibration curve from the standard solutions. Determine the concentration of BMS in the sample by comparing its peak area to the calibration curve. The result is typically reported in ng/mg or ppm relative to the API.

Safe Handling and Storage

This compound must be handled with appropriate care due to its nature as a potent alkylating agent and potential sensitizer. While a specific, comprehensive safety data sheet (SDS) is not readily available in the public domain, the hazards can be inferred from related mesylate and sulfonate compounds. [8][9]

| Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory. [9] | To prevent skin and eye contact. Mesylates can be corrosive and are readily absorbed through the skin. |

| Handling | All manipulations should be performed in a certified chemical fume hood. [8]Avoid creating aerosols or mists. | To prevent inhalation of the compound, which is a potential respiratory irritant. [9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Recommended storage is at -20°C under nitrogen for long-term stability. [3] | To prevent degradation and reaction with atmospheric moisture. Low temperature storage maintains chemical integrity. |

| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. [8] | To contain the hazardous material and prevent environmental release or further exposure. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. [8]| To avoid vigorous or uncontrolled reactions. |

Conclusion

This compound serves as a critical case study for professionals in pharmaceutical development. While its synthesis is straightforward, its significance lies in its potential to form as a genotoxic impurity during API manufacturing. A thorough understanding of its chemical properties, formation mechanisms, and the validated, sensitive analytical techniques required for its control are paramount. By integrating this knowledge, scientists can design robust and safe manufacturing processes that deliver high-quality medicines.

References

-

PubChem. Benzyl methanethiosulfonate | C8H10O2S2. National Institutes of Health. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Acanthus Research. This compound. [Link]

-

PubChem. Benzyl mesylate | C8H10O3S. National Institutes of Health. [Link]

-

Chemsrc. This compound | CAS#:55791-06-5. [Link]

-

Angene Chemical. Safety Data Sheet - (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. [Link]

-

Shimadzu. Solutions for Pharmaceutical Impurities: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. [Link]

Sources

- 1. This compound - Acanthus Research [acanthusresearch.com]

- 2. Benzyl mesylate | C8H10O3S | CID 148757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | CAS#:55791-06-5 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. an.shimadzu.com [an.shimadzu.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

Benzyl methanesulfonate physical and chemical specifications

An In-depth Technical Guide to Benzyl Methanesulfonate for Advanced Research & Development

Authored by: A Senior Application Scientist

Introduction: The Role of this compound in Modern Synthesis

This compound (BnOMs), also known as benzyl mesylate, is a crucial organic reagent belonging to the sulfonate ester family. Its significance in research, particularly in pharmaceutical and materials science, stems from its function as a potent and efficient benzylating agent. The methanesulfonate ('mesylate') group is an excellent leaving group, far superior to halides in many contexts, facilitating the transfer of the benzyl group to a wide array of nucleophiles under relatively mild conditions.

This guide provides an in-depth exploration of the core physical, chemical, and safety specifications of this compound. It is designed for the practicing researcher and drug development professional, moving beyond simple data recitation to explain the causality behind its properties and applications. Every piece of information is grounded in authoritative data to ensure scientific integrity and reproducibility in your experimental designs.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, from designing reaction conditions to planning purification strategies. This compound is a liquid at room temperature, and its key properties are summarized below.

Core Physical Properties

The following table consolidates the essential physical and chemical identifiers for this compound.

| Property | Value | Source(s) |